molecular formula C8H15NO4 B2518707 (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid CAS No. 257638-51-0

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid

Cat. No.: B2518707
CAS No.: 257638-51-0
M. Wt: 189.211
InChI Key: DEKYJDXQXLSTHE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid is an organic compound with a complex structure that includes a methoxyacetamido group and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 2-position. The methoxyacetamido group can be introduced through an amide coupling reaction, while the methylbutanoic acid backbone can be constructed using standard organic synthesis techniques such as alkylation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The methoxyacetamido group can form hydrogen bonds with proteins, while the methylbutanoic acid backbone can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-acetamido)-3-methylbutanoic acid: Similar structure but lacks the methoxy group.

    (2S)-2-(2-methoxyacetamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.

    (2S)-2-(2-methoxyacetamido)-3-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid is unique due to the presence of the methoxyacetamido group, which can participate in specific interactions that are not possible with other similar compounds. This unique feature can lead to distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKYJDXQXLSTHE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.